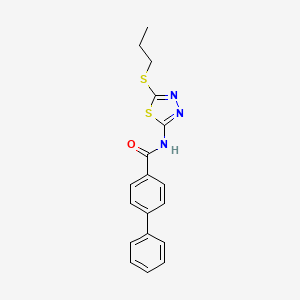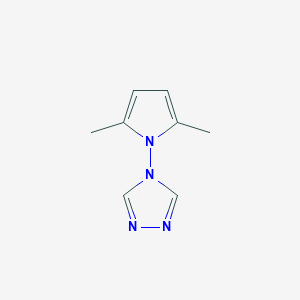![molecular formula C21H15ClFN5O2 B2580466 8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922472-22-8](/img/structure/B2580466.png)
8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of imidazopurinedione, which is a class of compounds known to exhibit various biological activities. The presence of chloro, methyl, and fluorophenyl groups could potentially influence these activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the imidazopurinedione core, with phenyl rings substituted at the 8 and 7 positions. The 8-position phenyl ring carries a chlorine and a methyl group, while the 7-position phenyl ring carries a fluorine atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazopurinedione core may participate in various reactions, while the halogenated phenyl rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A study by Zagórska et al. (2016) focused on the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which showed potential as antidepressant agents. They found that these compounds exhibited significant serotonin receptor affinity and phosphodiesterase inhibitor activity, which could be relevant in the treatment of depression and anxiety disorders (Zagórska et al., 2016).
Chemical Synthesis Techniques
- Simo et al. (1998) described the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, demonstrating the versatility in modifying the imidazo[2,1-f]purine structure for various research purposes (Simo, Rybár, & Alföldi, 1998).
Spectral and Photophysical Properties
- Wenska et al. (2004) investigated the spectral and photophysical properties of imidazo[1,2-a]purine derivatives, which are crucial for understanding their behavior in various chemical environments. This research is essential for the development of new compounds with desired physical and chemical properties (Wenska et al., 2004).
Structure-Activity Relationships
- Research by Zagórska et al. (2015) explored the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, revealing important insights into how structural changes can influence receptor activity, particularly for serotonin and dopamine receptors. This is crucial for designing new drugs with specific target profiles (Zagórska et al., 2015).
Molecular Modeling
- Molecular modeling studies have shown that fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione play a significant role in the development of compounds for antidepressant and/or anxiolytic applications. These studies help in predicting the interaction of these compounds with biological targets, thus aiding in drug design (Zagórska et al., 2016).
Potential Antiviral Activity
- The synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine were described by Kim et al. (1978). These compounds were tested against various viruses in tissue culture, highlighting the potential of imidazo[2,1-f]purine derivatives in antiviral research (Kim et al., 1978).
Cytotoxic Activity
- Research on the cytotoxic activity of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones by Kuo et al. (1996) indicated the potential of these compounds in anticancer drug development, showcasing the diversity of applications for imidazo[2,1-f]purine derivatives (Kuo et al., 1996).
Purine Alkaloids Research
- A study by Qi et al. (2008) on purine alkaloids isolated from the South China Sea gorgonian Subergorgia suberosa included the analysis of purine-6,8-dione derivatives. This research contributes to the understanding of marine-derived compounds and their potential biomedical applications (Qi, Zhang, & Huang, 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O2/c1-11-3-8-14(9-15(11)22)28-16(12-4-6-13(23)7-5-12)10-27-17-18(24-20(27)28)26(2)21(30)25-19(17)29/h3-10H,1-2H3,(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKHCBXBERAVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-chloro-4-methylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2580383.png)
![N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide](/img/structure/B2580384.png)
![N-[5-(2-Methylphenyl)-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580386.png)
![2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2580388.png)

![5-[(2-Ethylpiperidin-1-yl)methyl]-2-methylpyrazol-3-amine](/img/structure/B2580391.png)
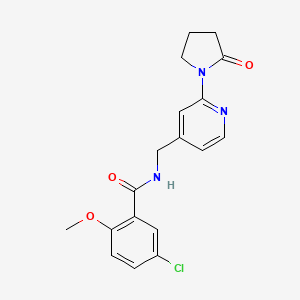

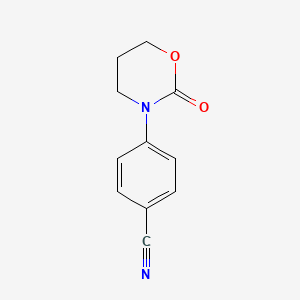
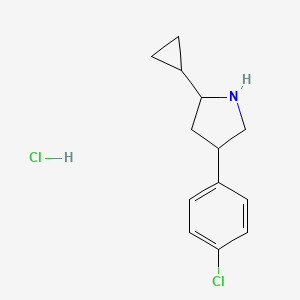

![3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2580404.png)
